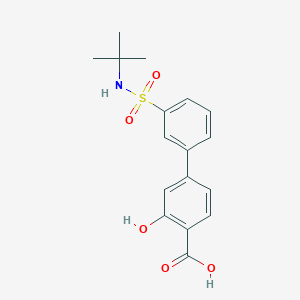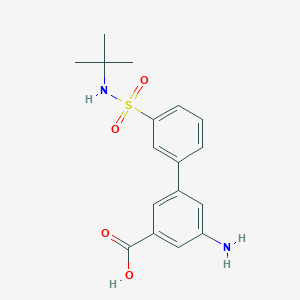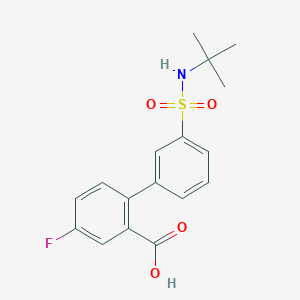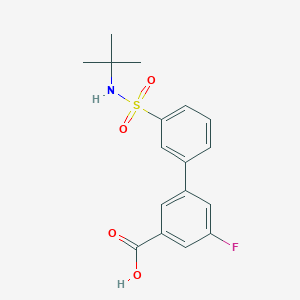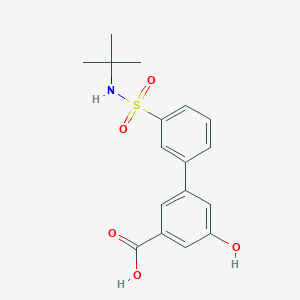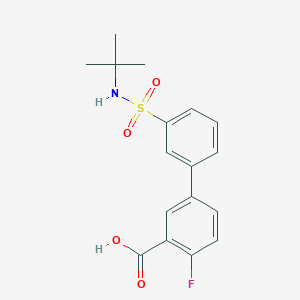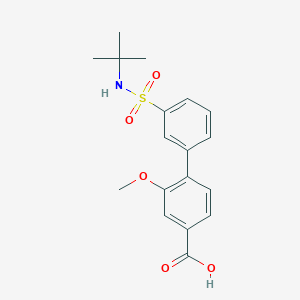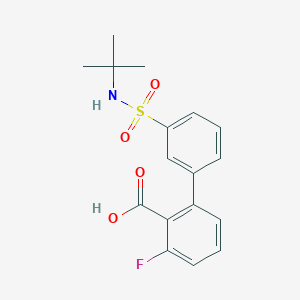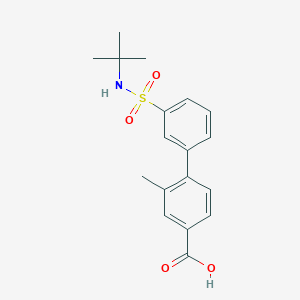
4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid is an organic compound that features a benzoic acid core substituted with a t-butylsulfamoyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative and introduce the t-butylsulfamoyl group through sulfonation reactions. The methyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The t-butylsulfamoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties can impart desirable characteristics to the final products.
作用机制
The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The t-butylsulfamoyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of specific gene expression patterns.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Compared to similar compounds, 4-(3-t-Butylsulfamoylphenyl)-3-methylbenzoic acid is unique due to the presence of both a t-butylsulfamoyl group and a methyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-10-14(17(20)21)8-9-16(12)13-6-5-7-15(11-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACRKICXZICFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6412959.png)
![2-CHLORO-5-[4-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID](/img/structure/B6412965.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]-5-trifluoromethylbenzoic acid](/img/structure/B6412969.png)
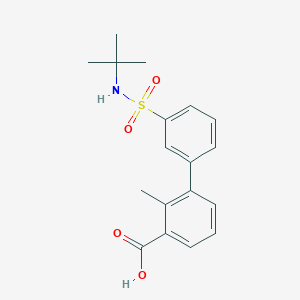
![4-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6413004.png)
![5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6413018.png)
